molecular formula C17H28O2 B6596043 Nonoxinol CAS No. 68131-40-8

Nonoxinol

Cat. No.: B6596043
CAS No.: 68131-40-8
M. Wt: 264.4 g/mol
InChI Key: KUXGUCNZFCVULO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nonoxinol is typically synthesized by the alkylation of phenol with nonylphenol, followed by the addition of ethylene oxide. The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale ethoxylation processes where nonylphenol is continuously reacted with ethylene oxide in the presence of a catalyst. The process is optimized to control the degree of ethoxylation, which determines the properties of the final product .

Chemical Reactions Analysis

Nonoxinol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nonoxinol has a wide range of scientific research applications:

Comparison with Similar Compounds

Nonoxinol is often compared with other nonionic surfactants such as:

    Octoxynol-9: Similar in structure but with a shorter ethoxylate chain.

    Triton X-100: Another nonionic surfactant with a different hydrophobic group.

    Polysorbates: A class of nonionic surfactants with different hydrophilic and hydrophobic groups.

This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a spermicide and surfactant .

Properties

IUPAC Name

2-(4-nonylphenoxy)ethanol
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InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3
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InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO
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Molecular Formula

C17H28O2
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Related CAS

26027-38-3
Record name Polyethylene glycol mono(4-nonylphenyl) ether
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DSSTOX Substance ID

DTXSID4058601
Record name 4-nonylphenol ethoxylate
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Molecular Weight

264.4 g/mol
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Physical Description

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name ETHOXYLATED PENTADECANOL
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Record name Nonoxynol
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Boiling Point

Very high (USCG, 1999)
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Flash Point

470 °F (USCG, 1999)
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Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water
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Density

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink
Record name ETHOXYLATED PENTADECANOL
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Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)
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Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

CAS No.

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3
Record name ETHOXYLATED PENTADECANOL
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Record name 4-Nonylphenol monoethoxylate
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Record name 4-nonylphenol ethoxylate
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Record name 2-(p-Nonylphenoxy)ethanol
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Melting Point

59 °F (USCG, 1999)
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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